
1-(Tert-butoxy)-3-chloropropan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Tert-butoxy)-3-chloropropan-2-one is an organic compound that features a tert-butoxy group and a chlorine atom attached to a propanone backbone
準備方法
Synthetic Routes and Reaction Conditions
1-(Tert-butoxy)-3-chloropropan-2-one can be synthesized through several methods. One common approach involves the reaction of 3-chloropropan-2-one with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the tert-butyl group being introduced via an esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes using microreactor systems. These systems offer enhanced control over reaction conditions, leading to higher yields and improved safety compared to traditional batch processes .
化学反応の分析
Types of Reactions
1-(Tert-butoxy)-3-chloropropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The carbonyl group can be reduced to an alcohol or oxidized to a carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Elimination: Strong bases such as potassium tert-butoxide facilitate elimination reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are effective.
Major Products
Substitution: Products include ethers or amines depending on the nucleophile.
Elimination: Alkenes are the primary products.
Oxidation: Carboxylic acids are formed.
Reduction: Alcohols are the main products.
科学的研究の応用
1-(Tert-butoxy)-3-chloropropan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(tert-butoxy)-3-chloropropan-2-one involves its reactivity with nucleophiles and bases. The tert-butoxy group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions. The chlorine atom acts as a leaving group in substitution and elimination reactions, facilitating the formation of various products.
類似化合物との比較
1-(Tert-butoxy)-3-chloropropan-2-one can be compared with similar compounds such as:
1-Tert-butoxy-2-propanol: This compound has a hydroxyl group instead of a chlorine atom, leading to different reactivity and applications.
1-Tert-butoxy-2-chloropropane: Similar structure but lacks the carbonyl group, affecting its chemical behavior.
Tert-butyl chloride: A simpler compound with only a tert-butyl group and a chlorine atom, used primarily in substitution reactions.
The unique combination of the tert-butoxy group and the carbonyl group in this compound makes it a versatile compound with distinct reactivity and applications.
特性
分子式 |
C7H13ClO2 |
|---|---|
分子量 |
164.63 g/mol |
IUPAC名 |
1-chloro-3-[(2-methylpropan-2-yl)oxy]propan-2-one |
InChI |
InChI=1S/C7H13ClO2/c1-7(2,3)10-5-6(9)4-8/h4-5H2,1-3H3 |
InChIキー |
ZMMFMVOZYHYEAZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OCC(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]acetonitrile](/img/structure/B13573361.png)

![3-[2-Fluoro-5-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B13573367.png)
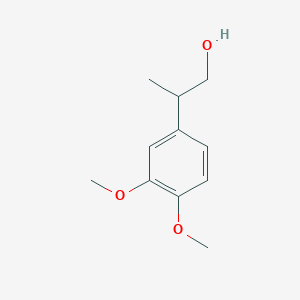

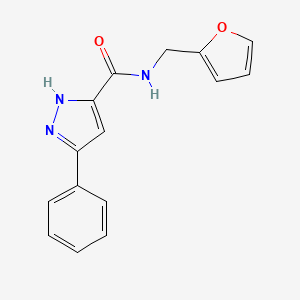
![5-(Trifluoromethyl)-1,3-dihydrospiro[indole-2,4'-piperidin]-3-one hydrochloride](/img/structure/B13573392.png)
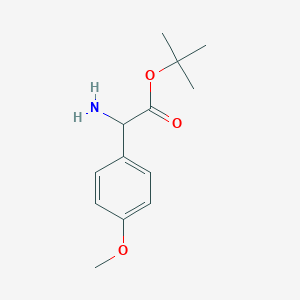
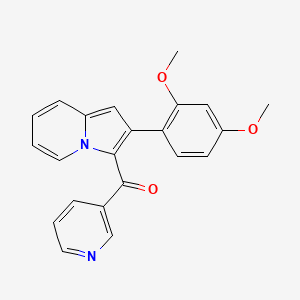
![Sodium3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2,2-difluoropropanoate](/img/structure/B13573414.png)
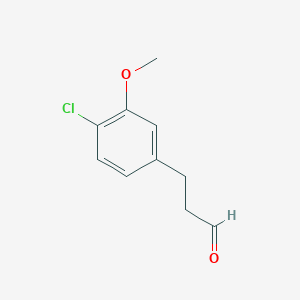
![1-[2,4-Bis(methoxymethoxy)-3-(3-methylbut-2-en-1-yl)phenyl]ethan-1-ol](/img/structure/B13573423.png)
![3-(7-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13573425.png)

